molecular formula C12H12INS B11070766 4-iodo-N-[(3-methylthiophen-2-yl)methyl]aniline

4-iodo-N-[(3-methylthiophen-2-yl)methyl]aniline

Cat. No.: B11070766
M. Wt: 329.20 g/mol
InChI Key: MATDBCKEDGMTSH-UHFFFAOYSA-N
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Description

4-iodo-N-[(3-methylthiophen-2-yl)methyl]aniline is an organic compound that features an iodine atom attached to an aniline ring, with a methylthiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-[(3-methylthiophen-2-yl)methyl]aniline typically involves the following steps:

    Iodination of Aniline: The starting material, aniline, is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to form 4-iodoaniline.

    Formation of the Thiophene Derivative: The thiophene ring is synthesized separately, often through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

    Coupling Reaction: The final step involves coupling the 4-iodoaniline with the thiophene derivative. This can be achieved through a nucleophilic substitution reaction, where the thiophene derivative is reacted with a suitable electrophile to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with hydrogen or other groups.

    Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deiodinated aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-iodo-N-[(3-methylthiophen-2-yl)methyl]aniline is used as a building block for the synthesis of more complex molecules. Its iodine substituent makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Heck reactions.

Biology

In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. Thiophene-containing compounds have shown promise in various therapeutic areas, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of organic semiconductors and other advanced materials. Thiophene derivatives are known for their electronic properties, making them suitable for applications in organic electronics.

Mechanism of Action

The mechanism of action of 4-iodo-N-[(3-methylthiophen-2-yl)methyl]aniline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring could play a role in binding interactions, while the iodine atom might influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-N-[(2-thienyl)methyl]aniline: Similar structure but with a different thiophene substitution pattern.

    4-iodo-N-[(3-methylphenyl)methyl]aniline: Similar structure but with a phenyl ring instead of a thiophene ring.

    4-bromo-N-[(3-methylthiophen-2-yl)methyl]aniline: Similar structure but with a bromine atom instead of iodine.

Uniqueness

4-iodo-N-[(3-methylthiophen-2-yl)methyl]aniline is unique due to the combination of the iodine atom and the methylthiophene substituent. This combination can influence the compound’s electronic properties and reactivity, making it a valuable intermediate for various synthetic applications.

Properties

Molecular Formula

C12H12INS

Molecular Weight

329.20 g/mol

IUPAC Name

4-iodo-N-[(3-methylthiophen-2-yl)methyl]aniline

InChI

InChI=1S/C12H12INS/c1-9-6-7-15-12(9)8-14-11-4-2-10(13)3-5-11/h2-7,14H,8H2,1H3

InChI Key

MATDBCKEDGMTSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CNC2=CC=C(C=C2)I

Origin of Product

United States

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